molecular formula C17H24N2O2 B11841272 Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11841272
M. Wt: 288.4 g/mol
InChI Key: IIDFIBUWLMWZCX-UHFFFAOYSA-N
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Description

Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a fused cyclohexane-pyrrolidine system. The molecule features a benzyl carbamate group at the 8-position and an amino substituent at the 2-position. Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets. These compounds are typically synthesized as intermediates for drug discovery, leveraging their sp3-rich architecture to modulate pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H24N2O2/c18-15-6-7-17(12-15)8-10-19(11-9-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2

InChI Key

IIDFIBUWLMWZCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 8-azaspiro[4.5]decane-8-carboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through various chemical routes. One notable method involves the use of a spirocyclic diene reacted with specific nitroso reagents to yield the desired spirocycloadducts, which serve as intermediates for further modifications . The compound has a molecular formula of C17H24N2O2C_{17}H_{24}N_{2}O_{2} and a molar mass of 288.38 g/mol .

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant activity through modulation of neurotransmitter systems. For instance, studies on related spirocyclic compounds have shown their ability to act as selective sigma receptor agonists, which are implicated in mood regulation and anxiety disorders .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Neurological Disorders

This compound is being explored for its potential in treating neurological disorders such as depression and anxiety due to its interaction with sigma receptors and other neurotransmitter systems .

Pain Management

The analgesic properties of related compounds suggest that this compound may be beneficial in pain management therapies. Its ability to modulate pain pathways could lead to the development of new analgesics with reduced side effects compared to traditional opioids.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (Target) 2-amino, 8-benzyl carboxylate C₁₇H₂₂N₂O₂ (est.) Likely intermediate for bioactive molecules -
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate 2-amino, 8-tert-butyl carboxylate C₁₄H₂₆N₂O₂ Molecular weight: 254.37 g/mol; lab intermediate
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate 8-ethyl, 2-benzyl carboxylate, diaza system C₁₈H₂₄N₂O₂ (est.) Purity: 99%; used in organic synthesis
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate 8-oxa, 4-methyl carboxylate, 2-benzyl C₁₇H₂₃NO₃ Molecular weight: 289.4 g/mol; discontinued lab chemical
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 1-oxo, 8-tert-butyl carboxylate C₁₃H₂₁NO₃ Lab research; CAS 191805-29-5

Key Observations:

  • Amino vs.
  • Carboxylate Protecting Groups: Benzyl esters (target compound and ) are often cleaved under hydrogenolytic conditions, whereas tert-butyl esters (e.g., ) require acidic conditions, impacting synthetic utility.
  • Heteroatom Variations : The 8-azaspiro system (common in all analogs) contrasts with 7-azaspiro derivatives (e.g., compounds 16a/b in ), where the nitrogen position alters ring strain and solubility.

Biological Activity

Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 1823270-06-9) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 288.38 g/mol
  • Structure : The compound features a spirocyclic framework that enhances its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit various protein kinases, which play crucial roles in cell signaling and proliferation. Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines by targeting specific kinases involved in tumorigenesis. The compound's unique structure allows it to bind effectively to ATP-binding sites, making it a valuable candidate for further drug development .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : The compound competes with ATP for binding at kinase active sites, disrupting phosphorylation processes critical for cell signaling.
  • Modulation of Transcription Factors : It may influence the activity of transcription factors such as AP-1, which regulates genes involved in cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves the reaction between 8-azaspiro[4.5]decane-8-carboxylic acid and benzylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions .

Research Findings

Study Findings Reference
Study on Protein Kinase InhibitionDemonstrated effective inhibition of several key kinases associated with cancer progression
Antimicrobial Activity AssessmentShowed potential against various bacterial strains
Mechanistic Study on AP-1 ModulationHighlighted the role in regulating inflammatory responses

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysts : Ceric ammonium nitrate (CAN) improves yields in oxidative steps but requires careful handling due to moisture sensitivity .
  • Purity Control : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) are standard for >95% purity .

Basic: What spectroscopic and analytical methods confirm the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm spirocyclic connectivity (e.g., characteristic shifts for the benzyl group at δ 7.2–7.4 ppm and spiro carbons at δ 50–70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 275.35 for C₁₆H₂₁NO₃) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 69.79%, H 7.68%, N 5.09%) .

Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, requiring chiral HPLC or X-ray crystallography for resolution .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological applications?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target affinity or reduce off-target effects:

  • Amino Group Modifications : Replacement with bulkier groups (e.g., tert-butyl) increases lipophilicity, potentially improving blood-brain barrier penetration .
  • Spirocyclic Core Adjustments : Introducing electron-withdrawing groups (e.g., fluorine) alters electronic density, affecting receptor binding .

Q. Example SAR Table :

Substituent PositionModificationBiological ImpactReference
2-Aminotert-Boc protectionReduces metabolic degradation
Benzyl GroupFluorinationEnhances σ2 receptor affinity
Spiro OxygenReplacement with SAlters pharmacokinetic profile

Experimental Design : Use in vitro assays (e.g., radioligand binding for σ1/σ2 receptors) paired with molecular docking simulations to predict interactions .

Advanced: How should researchers address stability and degradation under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylate) indicate susceptibility to moisture .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; use amber vials if degradation exceeds 5% .
  • pH-Dependent Stability : Test in buffers (pH 1–13) at 37°C. Amide bonds in the spiro core are prone to hydrolysis at pH < 3 or >10, necessitating formulation adjustments .

Q. Mitigation Strategies :

  • Lyophilization : For long-term storage (-20°C, desiccated) .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize labile groups .

Advanced: How can contradictory data in pharmacological studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Resolution strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., cAMP vs. calcium flux assays for GPCR activity) .
  • Selectivity Profiling : Screen against related targets (e.g., σ1 vs. σ2 receptors) using knockout cell lines or competitive binding assays .
  • Mechanistic Studies : Use techniques like patch-clamp electrophysiology or fluorescence resonance energy transfer (FRET) to validate target engagement .

Case Study : Discrepancies in σ receptor affinity may stem from divergent radioligands (e.g., [³H]DTG vs. [³H]pentazocine). Normalize data using reference compounds and validate with orthogonal methods .

Basic: What are the recommended protocols for purity analysis and quantification?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., precursor ion m/z 275.35 → product ion m/z 154.2) .
  • Karl Fischer Titration : Determine water content (<0.5% w/w) for hygroscopic batches .

Data Interpretation : Peaks eluting at 8–10 min typically correspond to des-benzyl byproducts; integrate and report area percentages .

Advanced: What computational methods support the design of derivatives with improved properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the spirocyclic core in lipid bilayers to optimize bioavailability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and metabolic susceptibility .
  • QSAR Models : Train models using datasets of spiro compounds’ logP, polar surface area, and IC₅₀ values to prioritize synthetic targets .

Validation : Cross-check computational predictions with experimental solubility (shake-flask method) and permeability (Caco-2 cell assays) .

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